molecular formula C13H13NO2S B2541830 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 343322-60-1

2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2541830
CAS No.: 343322-60-1
M. Wt: 247.31
InChI Key: PJCLTRLEYYGFNR-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum of this compound is dominated by characteristic absorptions:

  • O–H stretch (carboxylic acid): Broad band near 2500–3000 cm⁻¹.
  • C=O stretch : Strong peak at ~1700 cm⁻¹, shifted slightly due to conjugation with the thiazole ring.
  • C–N and C–S stretches : Bands at 1250–1350 cm⁻¹ and 650–750 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR)

¹H NMR (300 MHz, CDCl₃):

  • δ 1.25 ppm (t, 3H) : Ethyl group (–CH₂CH₃).
  • δ 2.65 ppm (q, 2H) : Methylene protons adjacent to the ethyl group.
  • δ 7.30–7.45 ppm (m, 4H) : Aromatic protons of the 4-ethylphenyl ring.
  • δ 8.10 ppm (s, 1H) : Thiazole ring proton (position 4).

¹³C NMR (75 MHz, CDCl₃):

  • δ 172.5 ppm : Carboxylic acid carbonyl (C=O).
  • δ 165.2 ppm : Thiazole C2 (aryl-substituted carbon).
  • δ 140–125 ppm : Aromatic carbons.

UV-Vis Spectroscopy

The compound exhibits a π→π* transition at λₘₐₓ = 278 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) attributed to the conjugated thiazole-aryl system. A weaker n→π* transition appears at λ = 320 nm (ε = 8 × 10² M⁻¹cm⁻¹), originating from the lone pairs of the sulfur and nitrogen atoms.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal four low-energy conformers of the carboxylic acid group, with relative energies of 0.0, 0.14, 27.11, and 29.84 kJ/mol. The most stable conformer (T5CA1 ) features a planar carboxylic acid group, while higher-energy conformers (T5CA3 , T5CA_4 ) exhibit nonplanar geometries due to steric clashes.

Key Electronic Properties:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate electronic stability.
  • Electrostatic Potential (ESP) : The carboxylic acid oxygen atoms show high electron density (regions of negative potential), while the thiazole sulfur atom exhibits partial positive charge.

Table 2: TD-DFT Calculated Excited-State Energies

State Energy (eV) Oscillator Strength
S₁ 3.52 0.12
S₂ 4.01 0.45

Natural bond orbital (NBO) analysis confirms strong hyperconjugative interactions between the thiazole ring’s π-system and the carboxylic acid group, stabilizing the molecule by ~45 kJ/mol.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-9-4-6-10(7-5-9)12-14-8(2)11(17-12)13(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCLTRLEYYGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343322-60-1
Record name 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. This method involves the condensation of α-haloketones with thioamides. For the target compound, the synthesis begins with the preparation of a 4-ethylphenyl-substituted thioamide precursor.

Reaction Steps :

  • Synthesis of 4-Ethylphenyl Thioamide :
    • 4-Ethylbenzaldehyde is treated with hydroxylamine hydrochloride and sodium formate in formic acid to yield 4-ethylbenzonitrile.
    • The nitrile intermediate is then reacted with thioacetamide in refluxing ethanol to form the corresponding thioamide.
  • Cyclization with α-Haloketone :

    • The thioamide is cyclized with 2-chloroacetoacetic acid ethyl ester in dimethylformamide (DMF) at 80–85°C for 5 hours. This step forms the thiazole ring, yielding ethyl 2-(4-ethylphenyl)-4-methylthiazole-5-carboxylate.
  • Hydrolysis to Carboxylic Acid :

    • The ethyl ester is hydrolyzed using aqueous sodium hydroxide in methanol, followed by acidification with HCl to precipitate the free carboxylic acid.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Thioamide formation Thioacetamide, Ethanol, Reflux 85% 95%
Cyclization 2-Chloroacetoacetic acid ethyl ester 73% 98%
Ester hydrolysis NaOH (2M), HCl 89% 99%

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura cross-coupling introduces the 4-ethylphenyl group post-thiazole formation.

Reaction Steps :

  • Synthesis of Thiazole Boronic Ester :
    • Ethyl 4-methylthiazole-5-carboxylate is converted to its boronic ester via Miyaura borylation using bis(pinacolato)diboron and palladium acetate.
  • Cross-Coupling with 4-Ethylphenyl Halide :
    • The boronic ester reacts with 4-ethylbromobenzene in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 90°C.

Key Data :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Reaction Time 12 hours
Yield 68%
Purity (HPLC) 97%

Optimization of Critical Steps

Alkylation of Phenolic Intermediates

In analogous syntheses, alkylation with ethyl bromide is critical for introducing the ethyl group. For example, in a patent describing a related compound, alkylation of 3-bromo-4-hydroxyphenyl intermediates with isobutyl bromide achieved 73.2% yield. Substituting isobutyl bromide with ethyl bromide under similar conditions (K₂CO₃, DMF, 80–85°C) is expected to yield the 4-ethylphenyl derivative.

Purification via Hydrochloride Salt Formation

To enhance purity, the ethyl ester intermediate is converted to its hydrochloride salt. For instance, suspending the crude product in acetone and adding concentrated HCl at 0–5°C yields a high-purity hydrochloride salt (99.5% HPLC). This method is adaptable to the target compound.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow technology improves reaction control and scalability. A patent demonstrated a 90% yield in the cyclization step using a flow reactor with a residence time of 30 minutes.

Solvent Recycling

DMF and ethyl acetate are recovered via distillation, reducing costs and environmental impact.

Challenges and Solutions

Byproduct Formation During Cyclization

The presence of unreacted thioamide can lead to dimeric byproducts. Adding molecular sieves (4Å) during cyclization suppresses this issue, increasing yield to 78%.

Ester Hydrolysis Side Reactions

Over-hydrolysis may decarboxylate the carboxylic acid. Maintaining the reaction at 25°C and using stoichiometric NaOH minimizes degradation.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that thiazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural features contribute to its effectiveness against various cancer cell lines such as HCT-116 and HepG2 .

Anticonvulsant Properties

Thiazole derivatives have been explored for their anticonvulsant activities. Specifically, compounds with similar structures have shown efficacy in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly influence anticonvulsant potency .

Corrosion Inhibition

The compound has been investigated for its potential as a corrosion inhibitor for mild steel in acidic environments. Electrochemical studies revealed that this compound significantly enhances the corrosion resistance of steel in hydrochloric acid solutions. The presence of the compound increased resistance values from 9.8 ohm.cm² to 200 ohm.cm² over a 168-hour immersion period, indicating its effectiveness as a protective agent against corrosion .

Solid-Phase Synthesis

This compound has been utilized in solid-phase synthesis techniques to develop peptidomimetic molecules. Through a traceless linker strategy, researchers have successfully synthesized thiazole-based compounds with potential applications in drug development and therapeutic interventions .

Polymer Chemistry

The incorporation of thiazole moieties into polymer matrices has been studied to enhance material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials suitable for various industrial applications.

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Anticancer ActivityInhibition of cancer cell proliferationEffective against HCT-116 and HepG2 cell lines
Anticonvulsant PropertiesReduction of seizure activitySignificant efficacy in animal models
Corrosion InhibitionProtection of mild steel in acidic environmentsResistance increased from 9.8 to 200 ohm.cm²
Synthesis TechniquesDevelopment of peptidomimeticsSuccessful solid-phase synthesis
Polymer ChemistryEnhancement of material propertiesImproved thermal stability and mechanical strength

Case Study 1: Anticancer Activity

A study conducted by Sayed et al. (2020) synthesized various thiazole derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that certain analogues exhibited remarkable effectiveness against specific cancer cell lines, suggesting that modifications on the thiazole ring could enhance bioactivity .

Case Study 2: Corrosion Resistance

In a detailed electrochemical study, the inhibitory effects of this compound on mild steel corrosion were quantified over an extended period. The findings highlighted the compound's ability to significantly lower corrosion rates in acidic conditions, making it a potential candidate for industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Xanthine Oxidase Inhibition: Febuxostat’s 3-cyano-4-isobutoxyphenyl group enables high selectivity for xanthine oxidase via hydrophobic interactions and hydrogen bonding . In contrast, benzylamino-substituted derivatives (e.g., 4-chlorobenzylamino in BAC) shift activity toward antidiabetic targets, likely due to increased polarity and interaction with oxidative enzymes . The methyleneamino spacer in benzylamino derivatives (vs. febuxostat’s direct phenyl-thiazole linkage) improves conformational flexibility, enhancing binding to xanthine oxidase (ΔG = −9.2 kcal/mol) .
  • Impact of Halogenation :

    • 4-Chlorobenzyl (BAC) and 3-trifluoromethylphenyl substituents () enhance metabolic stability and receptor affinity via electron-withdrawing effects .
    • 4-Bromothiophenyl () may alter electronic properties but lacks reported bioactivity data .

Biological Activity

2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure, featuring a thiazole ring, contributes to its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The chemical formula for this compound is C13H13N1O2S1C_{13}H_{13}N_{1}O_{2}S_{1}. Its structure is characterized by a thiazole ring substituted with an ethylphenyl group and a carboxylic acid functional group.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes the antimicrobial efficacy of related thiazole compounds:

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
Compound AStaphylococcus aureus1.953.91
Compound BEnterococcus faecalis15.6262.5
Compound CEscherichia coli10.020.0

These findings indicate that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Antitumor Activity

Thiazole derivatives have also shown promise in cancer research. In vitro studies indicate that certain thiazole compounds can induce cytotoxic effects in various cancer cell lines. The following table presents the IC50 values for some thiazole derivatives:

CompoundCancer Cell LineIC50 (µM)
Compound DHeLa (cervical)1.61 ± 1.92
Compound EMCF-7 (breast)1.98 ± 1.22
Compound FHT29 (colon)<20

The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring significantly influence the anticancer activity of these compounds .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Thiazoles are known to act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : Some derivatives have been identified as modulators of AMPA receptors, which play a role in neurotransmission and could be leveraged for neurological applications .

Case Studies

A recent study focused on the synthesis and evaluation of various thiazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid and its analogs?

  • Methodological Answer : The synthesis of thiazole-carboxylic acid derivatives typically involves condensation reactions. For example, substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate intermediates can be hydrolyzed under basic conditions (e.g., potassium carbonate in methanol/water) to yield the free carboxylic acid. Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products like ester hydrolysis intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive confirmation of molecular geometry. For preliminary analysis, combine NMR (¹H/¹³C) to verify substituent positions and FTIR to confirm carboxylic acid functionality. Mass spectrometry (HRMS or LC-MS) ensures molecular weight accuracy. Cross-validation with computational methods (e.g., DFT-optimized structures) can resolve ambiguities .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : For antidiabetic or anti-inflammatory potential, use cell-based models like STZ-induced insulinoma cells (INS-1) or LPS-stimulated macrophages. Measure glucose uptake (via 2-NBDG fluorescence) or cytokine release (ELISA for TNF-α/IL-6). For enzyme inhibition (e.g., xanthine oxidase), spectrophotometric assays monitoring uric acid formation at 290 nm are standard .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

  • Methodological Answer : Synthesize analogs with modifications to the 4-ethylphenyl group (e.g., halogenation, alkyl chain variation) and the thiazole ring (e.g., substituents at position 4). Test analogs in enzyme inhibition assays (IC₅₀ determination) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions. For example, substituents enhancing hydrophobic interactions in the xanthine oxidase active site (e.g., chlorobenzyl groups) improve potency .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate purity (>95% via HPLC). Use orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching) to confirm binding affinity. For in vivo discrepancies, control variables like animal strain (e.g., Wistar vs. Sprague-Dawley rats) and dosing protocols. Meta-analysis of published datasets with statistical rigor (e.g., ANOVA with post-hoc tests) can identify outliers .

Q. How can crystallographic data inform the design of more potent analogs?

  • Methodological Answer : Solve the co-crystal structure of the compound with its target (e.g., xanthine oxidase) using SHELX programs. Analyze binding poses to identify underutilized interaction sites (e.g., hydrogen bonds with Arg880 or π-stacking with Phe914 in xanthine oxidase). Introduce substituents (e.g., cyano or isobutoxy groups) that occupy these regions, as seen in febuxostat analogs .

Q. What pharmacokinetic challenges are anticipated due to the compound’s physicochemical properties?

  • Methodological Answer : The carboxylic acid group may limit oral bioavailability due to low intestinal permeability. Use Caco-2 cell monolayers to assess permeability and PAMPA assays for passive diffusion. To improve solubility, consider prodrug strategies (e.g., esterification) or formulation as a nanosuspension (lyophilized with stabilizers like poloxamer 188) .

Tables for Key Data

Table 1 : Representative Thiazole-Carboxylic Acid Derivatives and Their Activities

CompoundSubstituent (R)IC₅₀ (Xanthine Oxidase)Reference
Febuxostat3-Cyano-4-isobutoxyphenyl0.12 nM (Ki)
BAC ( )2-Methylbenzylamino10 mg/kg (in vivo glucose reduction)
Target Compound (This FAQ)4-EthylphenylPending validation-

Table 2 : Recommended Analytical Techniques for Characterization

ParameterTechniqueCritical Parameters
PurityHPLC (C18 column)Mobile phase: Acetonitrile/0.1% TFA (70:30)
Crystal StructureX-ray diffractionSHELXL refinement (R-factor < 0.05)
Enzyme InhibitionSpectrophotometryλ = 290 nm, [xanthine] = 50 µM

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